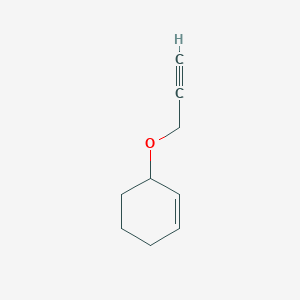

Cyclohexene, 3-(2-propynyloxy)-

Beschreibung

Cyclohexene derivatives are active chemical raw materials, often used as reactive diluents or intermediates in epoxy resin coatings and organic synthesis . The compound Cyclohexene, 3-(2-propynyloxy)- (IUPAC name: 3-(Prop-2-yn-1-yloxy)cyclohexene) features a cyclohexene ring substituted at the 3-position with a propynyloxy group (–O–C≡CH). This alkynyl ether substituent introduces unique electronic and steric properties, enabling participation in reactions such as click chemistry or crosslinking in polymer systems.

Eigenschaften

CAS-Nummer |

104526-37-6 |

|---|---|

Molekularformel |

C9H12O |

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

3-prop-2-ynoxycyclohexene |

InChI |

InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h1,4,6,9H,3,5,7-8H2 |

InChI-Schlüssel |

CWXGQPOAIWXAQI-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCOC1CCCC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexene, 3-(2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with propargyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the propynyloxy group on the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of cyclohexene, 3-(2-propynyloxy)- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexene, 3-(2-propynyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the propynyloxy group to an allyloxy group.

Substitution: Nucleophilic substitution reactions can replace the propynyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Oxidation: Epoxides, ketones.

Reduction: Allyloxy derivatives.

Substitution: Various substituted cyclohexenes.

Wissenschaftliche Forschungsanwendungen

Cyclohexene, 3-(2-propynyloxy)- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which cyclohexene, 3-(2-propynyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propynyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares Cyclohexene, 3-(2-propynyloxy)- with key analogs based on substituent type, molecular weight, and physical characteristics:

Key Observations :

- Steric Hindrance: The linear geometry of the propynyloxy group minimizes steric hindrance compared to branched substituents (e.g., isopropyl), allowing easier access to reactive sites .

Cyclohexene, 3-(2-Propynyloxy)-

- Reactivity : The triple bond in the propynyloxy group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and radical addition reactions. This contrasts with alkenyl-substituted analogs, which primarily undergo electrophilic addition or hydrogenation .

- Applications: Potential use in advanced epoxy resins, where the triple bond could enhance crosslinking efficiency and thermal stability. Comparable cyclohexene oxide derivatives are employed as reactive diluents in coatings .

Cyclohexene,3-(2-Propenyl)- (CAS 15232-95-8)

- Reactivity : The propenyl group (–CH₂CH=CH₂) participates in Diels-Alder reactions and polymerization. Catalytic hydrogenation (e.g., Pt-ZSM-5) achieves high conversion rates, as seen in unsubstituted cyclohexene .

- Applications : Used in gas chromatography (GC) analysis due to distinct retention indices .

Cyclohexene Oxide (C₆H₁₀O)

- Reactivity : The epoxide group reacts readily with nucleophiles (amines, acids), forming crosslinked networks in epoxy resins .

- Applications : Key raw material for coatings with improved chemical resistance and mechanical properties .

Research Findings and Gaps

- Catalytic Behavior: Platinum nanoparticles on ZSM-5 zeolite achieved 100% hydrogenation of unsubstituted cyclohexene in 35 minutes . Substituted derivatives like 3-(2-propynyloxy)-cyclohexene may require tailored catalysts due to electronic effects from the substituent.

- Limited Data: Direct studies on 3-(2-propynyloxy)-cyclohexene are absent in the provided evidence. Most research focuses on epoxide or alkenyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.